![molecular formula C13H11BO2S B13969364 6-(Phenylthio)benzo[c][1,2]oxaborol-1(3h)-ol CAS No. 906673-34-5](/img/structure/B13969364.png)
6-(Phenylthio)benzo[c][1,2]oxaborol-1(3h)-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Dihydro-1-hydroxy-6-(phenylthio)-2,1-benzoxaborole is a chemical compound that belongs to the class of benzoxaboroles. Benzoxaboroles are known for their unique boron-containing structures, which impart distinct chemical and biological properties. These compounds have garnered interest in various fields, including medicinal chemistry, due to their potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dihydro-1-hydroxy-6-(phenylthio)-2,1-benzoxaborole typically involves the following steps:
Formation of the Benzoxaborole Core: This can be achieved through the reaction of phenylboronic acid with a suitable diol or catechol under acidic conditions.
Introduction of the Phenylthio Group: The phenylthio group can be introduced via a nucleophilic substitution reaction using thiophenol and a suitable leaving group on the benzoxaborole core.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Dihydro-1-hydroxy-6-(phenylthio)-2,1-benzoxaborole can undergo various chemical reactions, including:
Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the benzoxaborole core or the phenylthio group.
Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenylthio group can yield sulfoxides or sulfones, while substitution of the hydroxyl group can produce various ethers or esters.
Aplicaciones Científicas De Investigación
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Exploration of its therapeutic potential, particularly in the treatment of infections or inflammatory conditions.
Industry: Possible applications in materials science or as a component in specialized chemical formulations.
Mecanismo De Acción
The mechanism of action of 1,3-Dihydro-1-hydroxy-6-(phenylthio)-2,1-benzoxaborole would depend on its specific application. In medicinal chemistry, benzoxaboroles are known to inhibit certain enzymes by forming stable complexes with their active sites. The phenylthio group may enhance binding affinity or selectivity for specific molecular targets.
Comparación Con Compuestos Similares
Similar Compounds
1,3-Dihydro-1-hydroxy-2,1-benzoxaborole: Lacks the phenylthio group, which may affect its chemical and biological properties.
6-(Phenylthio)-2,1-benzoxaborole: Similar structure but without the hydroxyl group, potentially altering its reactivity and applications.
Uniqueness
1,3-Dihydro-1-hydroxy-6-(phenylthio)-2,1-benzoxaborole is unique due to the presence of both the hydroxyl and phenylthio groups, which can influence its chemical reactivity and biological activity. This combination of functional groups may offer distinct advantages in specific applications, such as enhanced binding to biological targets or unique reactivity in synthetic chemistry.
Propiedades
Número CAS |
906673-34-5 |
|---|---|
Fórmula molecular |
C13H11BO2S |
Peso molecular |
242.1 g/mol |
Nombre IUPAC |
1-hydroxy-6-phenylsulfanyl-3H-2,1-benzoxaborole |
InChI |
InChI=1S/C13H11BO2S/c15-14-13-8-12(7-6-10(13)9-16-14)17-11-4-2-1-3-5-11/h1-8,15H,9H2 |
Clave InChI |
ZMFMGJUEAIXARG-UHFFFAOYSA-N |
SMILES canónico |
B1(C2=C(CO1)C=CC(=C2)SC3=CC=CC=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


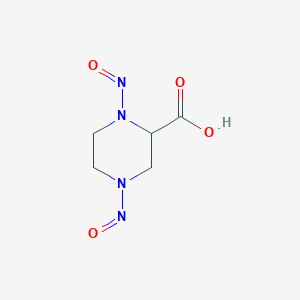

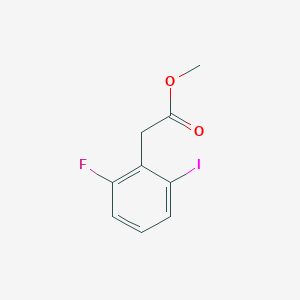
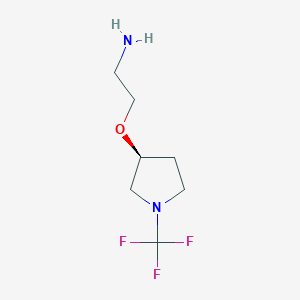
![Benzyl 2-(2-aminoethyl)-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B13969317.png)


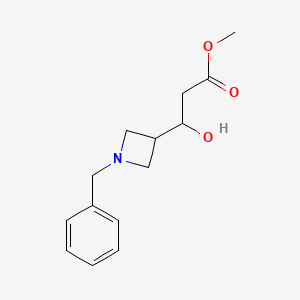
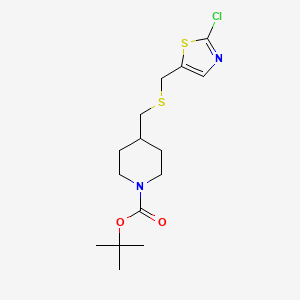
![3-[(3-Methylphenoxy)methyl]aniline](/img/structure/B13969341.png)
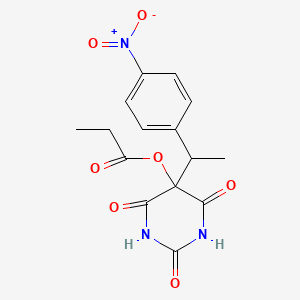


![(2S)-4-cyano-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic Acid](/img/structure/B13969359.png)
